molecular formula C6H2ClF2NO2 B069295 1-Chloro-2,3-difluoro-4-nitrobenzene CAS No. 169468-80-8

1-Chloro-2,3-difluoro-4-nitrobenzene

Cat. No. B069295
M. Wt: 193.53 g/mol
InChI Key: OFQRRFRIDGZHSC-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-4-nitrobenzene is a chemical compound with multiple functional groups, including chloro, fluoro, and nitro groups. This structure makes it a valuable intermediate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications.

Synthesis Analysis

The synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene and related derivatives involves multiple steps, including nitration, chlorination, and fluorination reactions. Studies have explored various methodologies to optimize these reactions, emphasizing the efficient introduction of fluorine-containing, electron-withdrawing substituents and the activation of the halogen substituent towards nucleophilic attack (Sipyagin et al., 2004).

Molecular Structure Analysis

The molecular structure of 1-Chloro-2,3-difluoro-4-nitrobenzene is characterized by the presence of halogen bonds and aromatic π–π stacking interactions. These features contribute to its reactivity and potential applications in organic synthesis (Mossakowska & Wójcik, 2007).

Scientific Research Applications

1. Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives.
  • Results or Outcomes: The results vary depending on the specific derivative and its use. For example, one compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

2. Use of 3,4-Difluoronitrobenzene in the Preparation of Xanthones and Acridones

  • Application Summary: 3,4-Difluoronitrobenzene has been used in the preparation of xanthones and acridones . These are classes of organic compounds that have various applications in fields like medicine and materials science.
  • Results or Outcomes: The results would be the successful synthesis of xanthones and acridones . The yield and purity of the synthesized compounds would depend on the specific synthesis route and conditions.

3. Use of 2-Chloro-1,3-difluoro-4-nitrobenzene

  • Application Summary: This compound is used in various chemical reactions and syntheses. It’s often used as a building block in the synthesis of more complex molecules .
  • Results or Outcomes: The results would be the successful synthesis of the target compound .

4. Use of 3,4-Difluoronitrobenzene in the Synthesis of Xanthones and Acridones

  • Application Summary: 3,4-Difluoronitrobenzene has been used in the preparation of xanthones and acridones . These are classes of organic compounds that have various applications in fields like medicine and materials science.
  • Results or Outcomes: The results would be the successful synthesis of xanthones and acridones .

5. Use of 2,4-Difluoronitrobenzene in the Synthesis of Various Compounds

  • Application Summary: 2,4-Difluoronitrobenzene has been used in the synthesis of various compounds .
  • Results or Outcomes: The results would be the successful synthesis of the target compounds .

6. Use of 1-Chloro-2-nitrobenzene in the Synthesis of 1-Hydroxybenzotriazole Derivatives

  • Application Summary: 1-Chloro-2-nitrobenzene has been used in the synthesis of 1-hydroxybenzotriazole derivatives .
  • Results or Outcomes: The results would be the successful synthesis of 1-hydroxybenzotriazole derivatives .

7. Use of 2-Chloro-1,3-difluoro-4-nitrobenzene

  • Application Summary: This compound is used in various chemical reactions and syntheses. It’s often used as a building block in the synthesis of more complex molecules .
  • Results or Outcomes: The results would be the successful synthesis of the target compound .

8. Use of 2,4-Difluoronitrobenzene

  • Application Summary: 2,4-Difluoronitrobenzene has been used in the synthesis of various compounds .
  • Results or Outcomes: The results would be the successful synthesis of the target compounds .

Safety And Hazards

1-Chloro-2,3-difluoro-4-nitrobenzene is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction .

properties

IUPAC Name

1-chloro-2,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRRFRIDGZHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431545
Record name 1-Chloro-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3-difluoro-4-nitrobenzene

CAS RN

169468-80-8
Record name 1-Chloro-2,3-difluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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